

A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Derivatives

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Compound of Interest		
Compound Name:	5-Nitro-1,2-dihydro-3H-indazol-3-	
	one	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 5-nitroindazole derivatives. It delves into their anticancer and antiparasitic activities, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the nitro group at the 5-position is often crucial for their mechanism of action, particularly in antiparasitic agents, where it can be bioreduced to generate cytotoxic reactive nitrogen species. This guide synthesizes data from multiple studies to offer a comparative overview of how substitutions on the indazole ring influence the biological efficacy of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of various 5-nitroindazole derivatives against cancer cell lines and parasitic protozoa. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth or parasite viability), allows for a direct comparison of the potency of different structural modifications.

Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives



Compound	Substituent (R)	A549 IC50 (μM)	MCF7 IC50 (μM)
5'j	3-OCH3	1.15 ± 0.08	1.32 ± 0.09
5'k	4-OCH3	1.28 ± 0.09	1.45 ± 0.11
5'n	4-F	1.35 ± 0.10	1.52 ± 0.12
Pazopanib	(Reference Drug)	1.50 ± 0.11	1.68 ± 0.13
Doxorubicin	(Reference Drug)	1.42 ± 0.10	1.60 ± 0.12

Data sourced from a study on the synthesis and biological evaluation of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, which demonstrated that compounds 5'j and 5'k have substantial anticancer activity, comparable to established drugs.[1]

Antiparasitic Activity of 5-Nitroindazole Derivatives

against Trypanosoma cruzi

Compound	Substituent at N-1	Substituent at N-2	Epimastigot es IC50 (μΜ)	Amastigote s IC50 (μΜ)	Selectivity Index (Amastigote s)
16	-(CH2)2NH2	Benzyl	0.49 ± 0.03	0.41 ± 0.02	>487.8
24	-(CH2)2OAc	Benzyl	5.75 ± 0.35	1.17 ± 0.08	>170.9
Benznidazole	(Reference Drug)	4.5 ± 0.2	3.5 ± 0.2	10.3	

These findings highlight that 1,2-disubstituted 5-nitroindazolinones, particularly compound 16, show outstanding in vitro activity against the replicative forms of Trypanosoma cruzi.[2][3]

Anti-Acanthamoeba Activity of 5-Nitroindazole Derivatives



Compound	Trophozoites IC50 (μM)	Cytotoxicity (Vero cells) IC50 (μΜ)	Selectivity Index
8	2.6 ± 0.7	>200	>76.9
9	4.7 ± 0.9	>200	>42.5
10	3.9 ± 0.6	>200	>51.3
Chlorhexidine	5.2 ± 0.7	15.4 ± 1.2	2.9

This data indicates that several 5-nitroindazole derivatives are more effective and selective against Acanthamoeba castellanii trophozoites than the reference drug chlorhexidine.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity Assay (MTT Assay)

- Cell Seeding: Human cancer cell lines (e.g., A549 and MCF7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The 5-nitroindazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48 hours.
- MTT Addition: After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

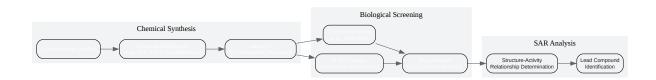


In Vitro Anti-Trypanosoma cruzi Assay

- Epimastigote Assay: Epimastigotes of T. cruzi are cultured in LIT medium. The parasites (1 × 10⁶ parasites/mL) are incubated with different concentrations of the 5-nitroindazole derivatives for 72 hours. Parasite viability is determined by counting with a Neubauer chamber or using a resazurin-based assay.
- Amastigote Assay: Vero cells are seeded in 96-well plates and infected with trypomastigotes.
 After 24 hours, the extracellular parasites are removed, and the cells are treated with the test compounds for 72 hours. The number of intracellular amastigotes is quantified by microscopy after Giemsa staining.
- Cytotoxicity Assay: The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) using the MTT assay as described above to determine the selectivity index. The selectivity index is calculated as the ratio of the IC50 in mammalian cells to the IC50 in the parasite.

Visualizing Pathways and Workflows

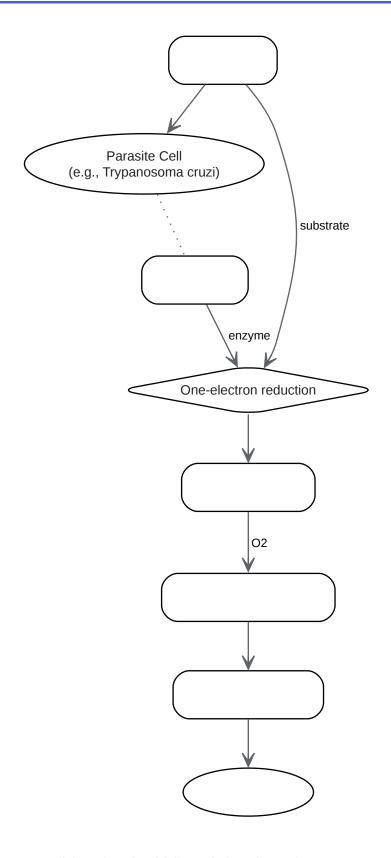
The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship and experimental evaluation of 5-nitroindazole derivatives.



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Caption: Experimental workflow for SAR studies of 5-nitroindazole derivatives.





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Caption: Proposed mechanism of action for antiparasitic 5-nitroindazole derivatives.



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